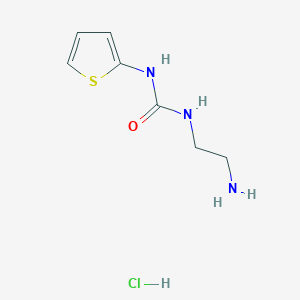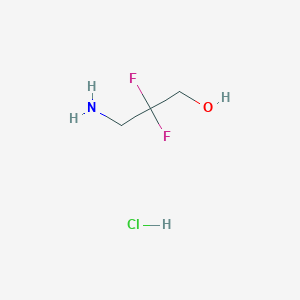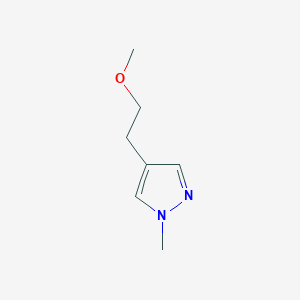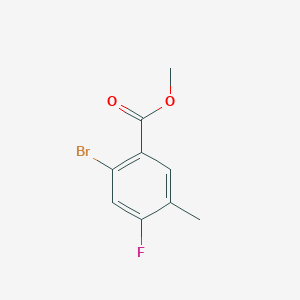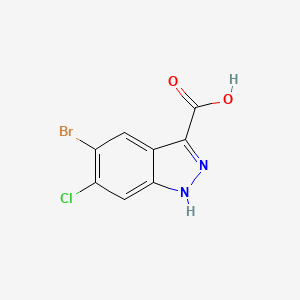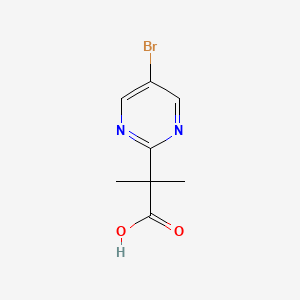
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid
Übersicht
Beschreibung
The compound “2-(5-Bromopyrimidin-2-yl)acetic acid” is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . Pyrimidine derivatives have been extensively studied for their potential applications in various fields, including medicine and materials science.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the melting point, boiling point, and solubility can be determined experimentally . The compound “2-(5-Bromopyrimidin-2-yl)acetic acid” is likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Anti-Fibrosis Drug Development
The pyrimidine moiety is a key structure in medicinal chemistry due to its wide range of pharmacological activities. In the development of anti-fibrotic drugs, derivatives of pyrimidine have been synthesized and evaluated for their biological activities. Specifically, these compounds have shown promise in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating potential as novel anti-fibrotic drugs .
Synthesis of Heterocyclic Compound Libraries
In chemical biology, constructing libraries of novel heterocyclic compounds with potential biological activities is crucial. The design and synthesis of 2-(pyridin-2-yl) pyrimidine derivatives, which include the 2-(5-Bromopyrimidin-2-yl) structure, contribute to these libraries. These compounds are evaluated for various biological activities, expanding the repertoire of bioactive molecules for further research .
Fluorinated Pyridines for Cancer Therapy
Fluorinated pyridines, including those substituted with pyrimidine structures, are of interest due to their unique physical, chemical, and biological properties. They are used in the synthesis of F-18 substituted pyridines for localized radiotherapy of cancer, highlighting the role of pyrimidine derivatives in developing imaging agents for biological applications .
Agricultural Chemical Development
The introduction of fluorine atoms into lead structures is a common modification in the development of new agricultural products. Pyrimidine derivatives, due to their diverse biological activities, can be incorporated into these structures to create compounds with improved physical, biological, and environmental properties .
Pharmaceutical Research
Pyrimidine derivatives are known for their antimicrobial, antiviral, and antitumor properties. The incorporation of the 2-(5-Bromopyrimidin-2-yl) structure into pharmaceutical compounds can enhance these properties, leading to the development of new drugs with increased efficacy .
Chemical Biology Studies
In chemical biology, the study of pyrimidine derivatives helps in understanding the interaction of small molecules with biological systems. The 2-(5-Bromopyrimidin-2-yl) structure can be used as a building block in the synthesis of compounds for probing biological pathways and mechanisms .
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(5-bromopyrimidin-2-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-8(2,7(12)13)6-10-3-5(9)4-11-6/h3-4H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKTYJGEPHQWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromopyrimidin-2-yl)-2-methylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






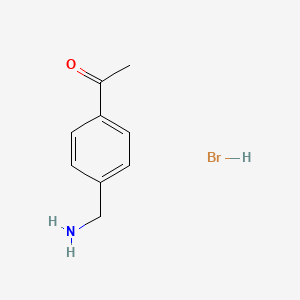
![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-methoxyacetamide hydrochloride](/img/structure/B1380521.png)
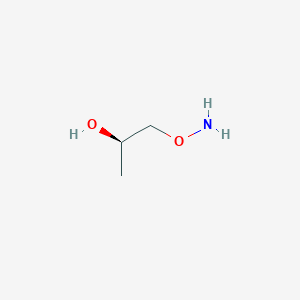
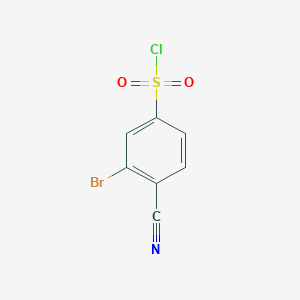
![[1,3'-Bipyrrolidine]-2,5-dione hydrochloride](/img/structure/B1380524.png)

